4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-9-2-1-6-14(17)13-26-19-16-8-5-10-18(16)24(20(25)23-19)12-15-7-3-4-11-22-15/h1-4,6-7,9,11H,5,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLWHJKGUVTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899957-83-6) is a novel organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorobenzyl thioether and a pyridinylmethyl group, suggests possible interactions with biological targets that may lead to significant pharmacological effects.
- Molecular Formula : C20H18FN3OS
- Molecular Weight : 367.44 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably:
-
Cell Line Studies :
- The compound exhibited significant cytotoxicity against breast, colon, and lung cancer cell lines, with IC50 values indicating potent activity. For instance, it was found to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells at low micromolar concentrations .
- A comparative analysis with standard chemotherapeutics showed that this compound has a unique mechanism of action, distinct from common agents like 5-fluorouracil .
-
Mechanism of Action :
- The compound is believed to interfere with key signaling pathways involved in cell proliferation and survival. It may inhibit specific kinases critical for tumor growth, leading to apoptosis in malignant cells .
- Studies suggest that its interaction with DNA and RNA synthesis pathways contributes to its cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Fluorobenzyl group | Enhances lipophilicity and membrane permeability |
| Pyridinylmethyl group | Increases binding affinity to target proteins |
| Thioether linkage | Modulates electronic properties, enhancing biological interactions |
Research indicates that modifications to these groups can significantly alter the compound's potency and selectivity against cancer cells .
Case Studies
A recent study evaluated the compound's effects on T-cell proliferation:
Applications De Recherche Scientifique
Research into the biological activity of this compound has primarily focused on its anticancer properties . The following sections summarize key findings from recent studies.
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
-
Cell Line Studies :
- Exhibited cytotoxicity against breast (MDA-MB-231), colon (HCT116), and lung cancer cell lines.
- IC50 values indicate potent activity at low micromolar concentrations, suggesting effectiveness comparable to established chemotherapeutics like 5-fluorouracil.
-
Mechanism of Action :
- The compound interferes with key signaling pathways involved in cell proliferation and survival, potentially inhibiting specific kinases critical for tumor growth.
- It may also affect DNA and RNA synthesis pathways, contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table outlines how different substituents influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorobenzyl group | Enhances lipophilicity and membrane permeability |
| Pyridinylmethyl group | Increases binding affinity to target proteins |
| Thioether linkage | Modulates electronic properties, enhancing interactions |
Research indicates that modifications to these groups can significantly alter the compound's potency and selectivity against cancer cells.
Case Studies
Recent studies have evaluated the compound's effects on T-cell proliferation and its potential as an immunomodulator:
-
T-cell Proliferation Study :
- Investigated the impact of the compound on T-cell activation and proliferation.
- Results indicated that it may enhance T-cell responses, suggesting potential applications in immunotherapy.
-
Comparative Studies :
- Compared with other anticancer agents to assess synergistic effects.
- Findings suggest that combining this compound with existing therapies could enhance overall treatment efficacy.
Q & A
Q. What are the established synthetic routes for 4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclocondensation and functionalization. Key steps include:
- Thioether linkage formation : Reacting cyclopenta[d]pyrimidin-2(5H)-one precursors with 2-fluorobenzylthiol under basic conditions (e.g., K₂CO₃/DMF) .
- N-alkylation : Introducing the pyridin-2-ylmethyl group using alkylating agents (e.g., bromomethylpyridine) in polar aprotic solvents (e.g., DMSO) .
Q. Critical Factors :
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity.
- Temperature : Reactions at 80–100°C optimize kinetics without decomposition .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
Q. How can researchers determine solubility and stability parameters for this compound in biological assays?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Measure via UV-Vis at λmax ≈ 260 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days; analyze by HPLC .
Q. How can synthetic routes be optimized to address low yields in the cyclocondensation step?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for C-S bond formation .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 15% yield improvement .
Data Contradiction Analysis :
Conflicting reports on solvent effects (DMF vs. THF) suggest varying dielectric constants alter transition-state stabilization. Replicate under inert atmospheres to mitigate oxidation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay standardization : Use ATP-based cell viability assays (e.g., CellTiter-Glo®) to minimize interference from fluorophores .
- Control for redox activity : Add antioxidants (e.g., ascorbate) to distinguish true inhibition from artifact .
Q. How to design experiments to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration .
- Metabolite identification : Use hepatic microsomes to identify Phase I/II metabolites impacting bioavailability .
Q. Experimental Design :
- Dose-ranging study : 10–100 mg/kg in murine models; collect samples at t = 0, 1, 4, 8, 24h .
Q. What computational approaches validate structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Q. How to mitigate off-target effects in kinase inhibition assays?
Methodological Answer:
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) .
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes + LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
